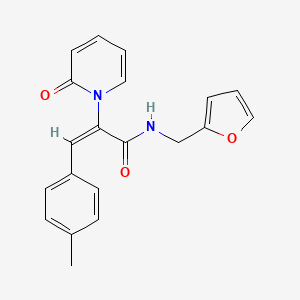
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Enamide Backbone: This can be achieved through the condensation of an appropriate amine with an α,β-unsaturated carbonyl compound under basic or acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridinone Moiety: This step may involve the use of a coupling reagent to link the pyridinone group to the enamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenyl ring.
Reduction: Reduction reactions could target the double bond in the enamide group.
Substitution: The furan and phenyl rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Biochemical Probes: It may be used as a probe to study enzyme activities or receptor binding.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Polymer Synthesis: It might be used as a monomer or additive in the synthesis of specialty polymers.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide: Lacks the pyridinone moiety.
(2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)prop-2-enamide: Lacks the pyridinone moiety but has a similar structure.
Uniqueness
The presence of the pyridinone moiety in (2E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1(2H)-yl)prop-2-enamide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Propriétés
Formule moléculaire |
C20H18N2O3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(E)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2-(2-oxopyridin-1-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-15-7-9-16(10-8-15)13-18(22-11-3-2-6-19(22)23)20(24)21-14-17-5-4-12-25-17/h2-13H,14H2,1H3,(H,21,24)/b18-13+ |
Clé InChI |
XFGBVYJQKROLHN-QGOAFFKASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/N3C=CC=CC3=O |
SMILES canonique |
CC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)N3C=CC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


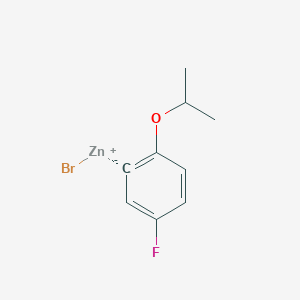
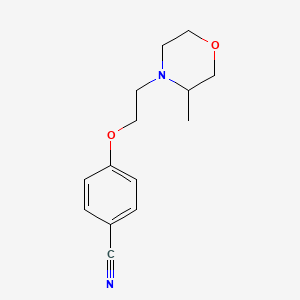
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
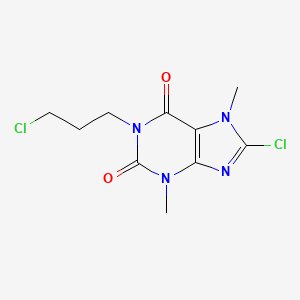
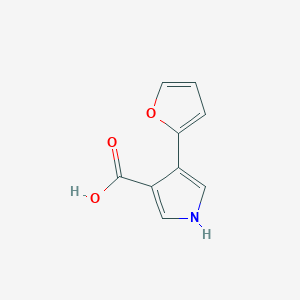

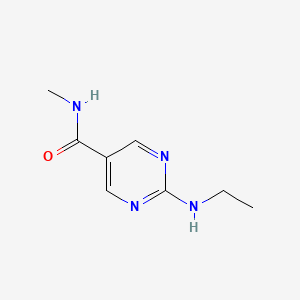
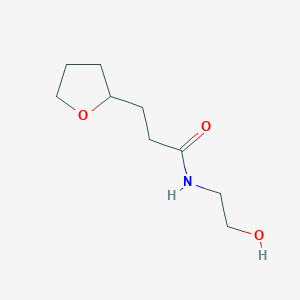
![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
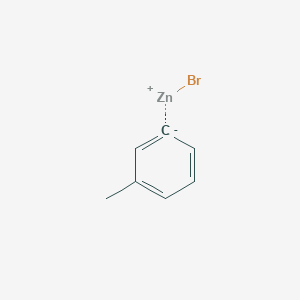



![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
